molecular formula C32H27N3O2 B12933216 N-(2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)-2-methoxybenzamide CAS No. 88048-46-8

N-(2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)-2-methoxybenzamide

Cat. No.: B12933216
CAS No.: 88048-46-8
M. Wt: 485.6 g/mol
InChI Key: FWFRJINCPYCAKZ-UHFFFAOYSA-N
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Description

N-(2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)-2-methoxybenzamide is a complex organic compound that features a benzamide core substituted with indole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)-2-methoxybenzamide typically involves the regioselective Friedel-Crafts alkylation of N-aryl-2-hydroxy-2-(1H-indol-3-yl) acetamide derivatives with various indoles. This reaction is catalyzed by 2 mol/L sulfuric acid at room temperature, yielding up to 94% .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of regioselective Friedel-Crafts alkylation can be scaled up for industrial synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The indole groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzamide core allows for substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole groups can lead to the formation of indole-2,3-diones.

Scientific Research Applications

N-(2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)-2-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The indole groups are known to interact with various biological targets, potentially inhibiting certain enzymes or signaling pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)-2-methoxybenzamide is unique due to its specific substitution pattern and the presence of both indole and methoxybenzamide groups. This unique structure contributes to its distinct chemical and biological properties.

Properties

CAS No.

88048-46-8

Molecular Formula

C32H27N3O2

Molecular Weight

485.6 g/mol

IUPAC Name

N-[2-[2,2-bis(1H-indol-3-yl)ethyl]phenyl]-2-methoxybenzamide

InChI

InChI=1S/C32H27N3O2/c1-37-31-17-9-5-13-24(31)32(36)35-28-14-6-2-10-21(28)18-25(26-19-33-29-15-7-3-11-22(26)29)27-20-34-30-16-8-4-12-23(27)30/h2-17,19-20,25,33-34H,18H2,1H3,(H,35,36)

InChI Key

FWFRJINCPYCAKZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2CC(C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65

Origin of Product

United States

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